3-cyclohexyl-2-methoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-2-methoxypropanoic acid is an organic compound characterized by a cyclohexyl group attached to a propanoic acid backbone with a methoxy substituent at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: Cyclohexyl bromide and 2-methoxypropanoic acid.
Reaction: The cyclohexyl bromide undergoes a nucleophilic substitution reaction with the 2-methoxypropanoic acid in the presence of a base such as sodium hydroxide.
Conditions: The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclohexyl-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-cyclohexyl-2-hydroxypropanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 3-cyclohexyl-2-methoxypropanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-cyclohexyl-2-hydroxypropanoic acid.
Reduction: 3-cyclohexyl-2-methoxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence metabolic pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyclohexyl-2-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-cyclohexyl-2-methoxypropanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclohexyl-2-methoxypropanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium hydroxide", "Bromine", "Sodium borohydride", "2-bromo-3-cyclohexylpropanoic acid" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in the presence of sodium hydroxide to yield 3-bromocyclohexene", "Step 2: Reduction of 3-bromocyclohexene with sodium borohydride to yield cyclohexylmethanol", "Step 3: Protection of the hydroxyl group in cyclohexylmethanol with methanol and sulfuric acid to yield methyl cyclohexyl ether", "Step 4: Bromination of methyl cyclohexyl ether with bromine in the presence of sodium hydroxide to yield 2-bromo-3-methylcyclohexyl ether", "Step 5: Hydrolysis of 2-bromo-3-methylcyclohexyl ether with sodium hydroxide to yield 3-methylcyclohexanol", "Step 6: Oxidation of 3-methylcyclohexanol with potassium permanganate to yield 3-methylcyclohexanone", "Step 7: Conversion of 3-methylcyclohexanone to 3-cyclohexyl-2-methoxypropanoic acid through a Grignard reaction with 2-bromo-3-cyclohexylpropanoic acid followed by acid hydrolysis" ] } | |
CAS-Nummer |
1603431-09-9 |
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-cyclohexyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H18O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
AAXJRFKHUCGRQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1CCCCC1)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.